N-(3-chlorophenyl)-3-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
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Overview
Description
N-(3-Chlorophenyl)-3-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)propanamide: is a complex organic compound characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a thiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, is reacted with an appropriate acylating agent to form the 3-chlorophenyl intermediate.
Cyclohexyl Group Introduction: The intermediate is then subjected to a reaction with cyclohexyl bromide in the presence of a base such as potassium carbonate to introduce the cyclohexyl group.
Thiophene Ring Formation: The cyclohexylated intermediate undergoes a cyclization reaction with a thiophene derivative, followed by oxidation to introduce the sulfone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to interact with proteins can be explored for potential therapeutic applications.
Medicine:
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: It can be used in the design of diagnostic agents for imaging and detection of diseases.
Industry:
Polymer Synthesis: The compound can be used as a monomer or additive in the synthesis of specialized polymers.
Agriculture: Its derivatives may have applications as agrochemicals for pest control.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins.
Comparison with Similar Compounds
- N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylpropanamide
- 3-Chloro-N-[(3S)-1,1-dioxido-2,3-dihydro-3-thiophenyl]-N-phenylpropanamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl or thiophene rings can lead to variations in chemical reactivity and biological activity.
- Unique Features: N-(3-chlorophenyl)-3-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)propanamide is unique due to the combination of the cyclohexyl group and the sulfone-containing thiophene ring, which may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C19H24ClNO3S |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide |
InChI |
InChI=1S/C19H24ClNO3S/c20-16-7-4-8-17(13-16)21(18-11-12-25(23,24)14-18)19(22)10-9-15-5-2-1-3-6-15/h4,7-8,11-13,15,18H,1-3,5-6,9-10,14H2 |
InChI Key |
VDUAHAUMUZDKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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